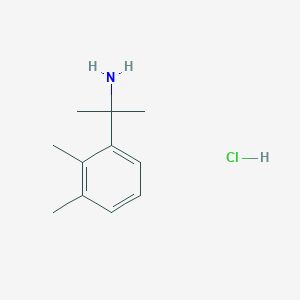![molecular formula C18H18F3N3O B3014265 N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 329779-44-4](/img/structure/B3014265.png)
N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide" is a structurally complex molecule that is not directly mentioned in the provided papers. However, the papers do discuss various acetamide derivatives with piperazine as a core structure, which are synthesized and evaluated for different pharmacological activities. These activities range from antipsychotic to anticonvulsant and inotropic effects, indicating the potential versatility of acetamide derivatives in medicinal chemistry .
Synthesis Analysis
The synthesis of acetamide derivatives is often achieved through methods such as microwave irradiation technique or conventional synthesis. These methods are utilized to prepare compounds with potential pharmacological properties, such as atypical antipsychotic agents . The compounds are characterized by spectral data including IR, (1)H NMR, and MS, and their purity is confirmed by microanalysis . This suggests that similar synthetic strategies and characterization techniques could be applicable to the synthesis of "N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide".
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their pharmacological activity. The presence of a piperazine ring is a common feature in these molecules, which is known to interact with various biological targets . The substitution pattern on the phenyl rings and the piperazine moiety can significantly influence the activity and selectivity of these compounds towards different receptors.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the presence of functional groups such as fluorine atoms, which can affect the electron distribution within the molecule. For instance, the introduction of a fluorine atom can enhance the lipophilicity and metabolic stability of the compound . The papers provided do not detail specific reactions for "N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide", but they do mention the use of fluorinated compounds as electrophilic fluorinating agents, indicating the potential reactivity of fluorine-containing acetamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure. The presence of fluorine atoms can increase the lipophilicity of the molecule, potentially affecting its pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME) properties . The pharmacological evaluation of these compounds often involves in vivo studies in animal models to assess their efficacy and safety .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
Research indicates that derivatives of N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide have been synthesized and evaluated for their antimicrobial and anticancer activities. For example, a study by Mehta et al. (2019) demonstrated significant antimicrobial activity in certain compounds, as well as anticancer activity, although the activity was lower than standard drugs.
Synthesis and Derivative Studies
The synthesis of various derivatives of this compound has been a focus of research. For instance, Shakhmaev et al. (2016) discussed the synthesis of flunarizine, a derivative of this compound, known for its vasodilating effect and usage in treating migraines and other disorders.
Potential Pesticide Application
Research by Olszewska et al. (2011) characterized N-derivatives of a similar compound for potential pesticide applications, showcasing the diverse utility of these chemical structures in various fields.
VEGFR-2 Inhibition and Anticancer Properties
A study by Hassan et al. (2021) synthesized and evaluated derivatives for anticancer activity. They found that certain compounds showed higher cytotoxic activity against breast cancer cells and inhibitory activity comparable to existing cancer drugs.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-13-1-4-15(5-2-13)24-9-7-23(8-10-24)12-18(25)22-17-6-3-14(20)11-16(17)21/h1-6,11H,7-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKJNIPSVXJJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-2-(1-(3-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B3014183.png)
![N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indazol-3-yl)furan-2-carboxamide](/img/structure/B3014184.png)
![3-[(1-Benzylaziridin-2-yl)methoxy]quinoline-8-carbonitrile](/img/structure/B3014187.png)
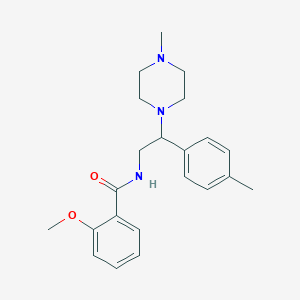
![methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B3014189.png)
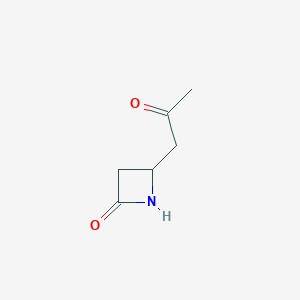
![3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014192.png)
![4-methoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B3014194.png)
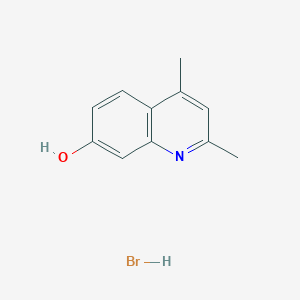
![4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B3014198.png)
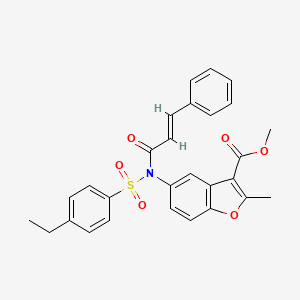
![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)
![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)
